

2-Hydroxypyridine-4-sulfonamide: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 2-Hydroxypyridine-4-sulfonamide

Cat. No.: B13553355

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Part 1: Chemical Identity & Core Data

Compound Name: **2-Hydroxypyridine-4-sulfonamide** Tautomeric Name: 2-Oxo-1,2-dihydropyridine-4-sulfonamide CAS Number: 1229741-62-1 Molecular Formula: $C_5H_6N_2O_3S$
Molecular Weight: 174.18 g/mol

Tautomeric Equilibrium (Lactam-Lactim)

A critical feature of this compound is its tautomeric equilibrium. While often named as a "hydroxypyridine" (lactim form), the compound exists predominantly as the 2-pyridone (lactam form) in the solid state and in polar solvents. This distinction is vital for structural characterization (NMR, X-ray) and reactivity profiles.

Feature	Lactim Form (2-Hydroxy)	Lactam Form (2-Pyridone)
Structure	Pyridine ring with -OH at C2	Amide-like ring with C=O at C2 and NH at N1
Dominance	Gas phase / Non-polar solvents	Solid state / Polar solvents (Water, DMSO)
Aromaticity	Fully aromatic pyridine ring	Aromatic character retained (6 π -electrons)
Reactivity	O-alkylation favored	N-alkylation favored

Key Physical Properties

- Appearance: Off-white to pale yellow solid.
- Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (improved by pH adjustment).
- pKa: The sulfonamide group typically has a pKa of 10.0, while the pyridone NH has a pKa of 11.6.

Part 2: Synthesis & Experimental Protocols

Strategic Analysis: The Regioselectivity Challenge

Direct sulfonation of 2-hydroxypyridine (using oleum or chlorosulfonic acid) is not recommended for accessing the 4-isomer. The 2-hydroxy/2-oxo group directs electrophilic aromatic substitution (EAS) primarily to positions 3 and 5 (ortho/para).

To secure the sulfonyl group at position 4 (meta to the directing oxygen), one must utilize a nucleophilic displacement strategy or start from a pre-functionalized 4-substituted pyridine.

Protocol A: Synthesis via 2-Methoxy Precursor (Recommended)

This route ensures regiochemical purity by starting with the sulfonamide already installed or using a 4-chloro precursor, followed by O-demethylation.

Pathway:

- Precursor: 2-Methoxy-4-pyridinesulfonyl chloride (CAS 1060812-98-3).
- Amination: Reaction with ammonia to form the sulfonamide.
- Hydrolysis: Acidic cleavage of the methyl ether to reveal the pyridone.

Step-by-Step Methodology

Step 1: Amination

- Charge: Dissolve 2-methoxy-4-pyridinesulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M concentration).
- Cool: Cool the solution to 0 °C under nitrogen atmosphere.
- Addition: Slowly bubble anhydrous ammonia gas or add 0.5 M ammonia in dioxane (3.0 eq) dropwise.
- Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LC-MS.
- Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water, dry over Na₂SO₄, and concentrate to yield 2-methoxy-4-pyridinesulfonamide.

Step 2: O-Demethylation (Hydrolysis)

- Charge: Dissolve the intermediate from Step 1 in concentrated HCl (or HBr in acetic acid).
- Reflux: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. This harsh condition cleaves the methyl ether.

- Neutralization: Cool to RT. Carefully neutralize with saturated NaHCO_3 or NaOH solution to pH 5–6 (isoelectric point region).
- Isolation: The product, **2-hydroxypyridine-4-sulfonamide**, often precipitates upon neutralization. Filter the solid. If no precipitate forms, extract exhaustively with EtOAc/MeOH (9:1).
- Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

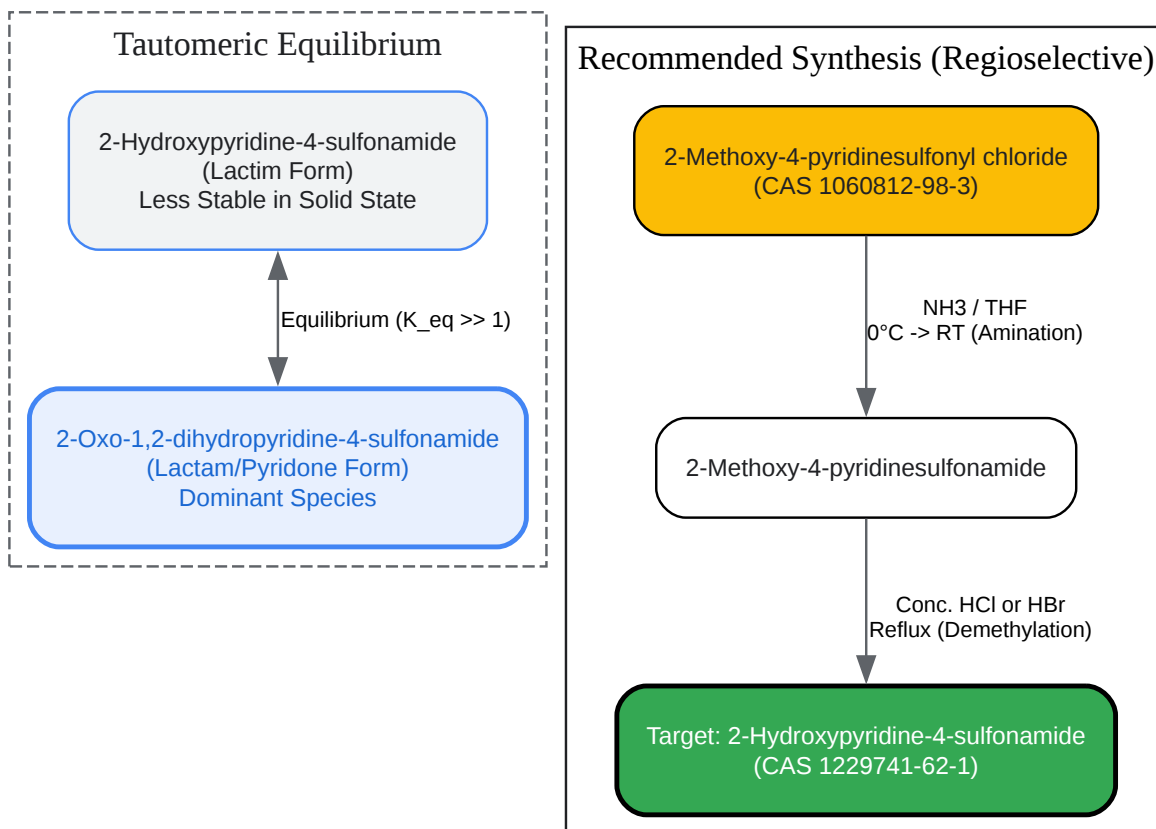
Protocol B: Alternative via 2-Fluoro-4-pyridinesulfonamide

If 2-fluoro-4-pyridinesulfonamide is available, it can be hydrolyzed under basic conditions.

- Dissolve 2-fluoro-4-pyridinesulfonamide in 2M NaOH (aq).
- Heat at 80 °C for 12 hours. The hydroxide displaces the fluoride ($\text{S}_{\text{N}}\text{Ar}$ mechanism).
- Acidify with HCl to pH 5 to precipitate the target 2-pyridone derivative.

Part 3: Visualization of Pathways Tautomerism & Synthesis Workflow

The following diagram illustrates the lactam-lactim equilibrium and the recommended synthetic pathway.



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Caption: Top: The lactam-lactim tautomerism favoring the 2-pyridone form. Bottom: The regioselective synthesis route avoiding direct sulfonation issues.

Part 4: Applications in Drug Discovery

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The 2-hydroxypyridine moiety adds a unique hydrogen-bonding donor/acceptor motif (the lactam unit) that differs from the standard benzene sulfonamide scaffold.

- Mechanism: The sulfonamide nitrogen coordinates to the Zinc (Zn^{2+}) ion in the CA active site.

- Selectivity: The pyridine ring's polarity can alter isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent fragment due to its low molecular weight (174 Da) and high ligand efficiency potential.

- Vectors for Growth:
 - N1-Position: Alkylation here allows extension into the solvent-exposed region.
 - C3/C5-Positions: Halogenation (e.g., bromination) at these positions allows for subsequent cross-coupling (Suzuki/Sonogashira) to build complexity.

References

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